molecular formula C11H15F2NO B1451729 4-(difluoromethoxy)-N-(2-methylpropyl)aniline CAS No. 1038250-42-8

4-(difluoromethoxy)-N-(2-methylpropyl)aniline

Cat. No. B1451729
M. Wt: 215.24 g/mol
InChI Key: AQDMZTVFHUGLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-N-(2-methylpropyl)aniline, also known as 4-DFMA, is a chemical compound that has been used as a synthetic intermediate in a variety of applications. It is a derivative of aniline, a common aromatic amine. 4-DFMA has been studied for its potential as a therapeutic agent, with research focusing on its biochemical and physiological effects.

Scientific Research Applications

1. Role in VEGF Receptor Tyrosine Kinase Inhibition

4-(Difluoromethoxy)-N-(2-methylpropyl)aniline derivatives are investigated for their potential as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity. These compounds demonstrate promising selective inhibition of Flt and KDR tyrosine kinase activity, contributing to potential therapeutic applications in oncology and angiogenesis-related disorders. Oral administration of these compounds has shown in vivo efficacy in rat models, highlighting their potential for further development as therapeutic agents (Hennequin et al., 1999).

2. Metabolic Fate and Biodegradation Studies

Studies on the metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline, a compound structurally related to 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, provide insights into the biodegradation and body clearance processes of these chemicals. The major routes of metabolism include amine N-acetylation and methyl group C-oxidation, with the formation of various metabolites that are excreted in the urine. Understanding these metabolic pathways is crucial for evaluating the environmental impact and safety profiles of these chemicals (Scarfe et al., 1999).

3. Derivatives as Potential Anti-inflammatory Agents

Derivatives of 4-(difluoromethoxy)-N-(2-methylpropyl)aniline, such as 4-(methylsulfonyl)aniline, are synthesized and evaluated for their potential as anti-inflammatory agents. These compounds show significant reduction of paw edema in rat models, indicating their therapeutic potential in treating inflammatory conditions. Further pharmacological evaluations and studies on COX enzyme selectivity are necessary to fully understand the therapeutic potential of these compounds (Mahdi et al., 2012).

4. Influence on Drug-metabolizing Enzymes

The impact of certain derivatives on hepatic microsomal drug-metabolizing enzymes has been investigated. For example, the herbicide 1.1.1 trifluoro-N-(2-methyl-4-phenyl sulfonyl) methane sulfonamide (Destun) has been shown to stimulate activities of aniline hydroxylase and p-aminopyrene N-demethylase, indicating its potential role as an inducer of microsomal enzymes. This interaction with hepatic enzymes is critical for understanding the metabolic and toxicological implications of these chemicals (Thabrew & Emerole, 1983).

Safety And Hazards

4-(difluoromethoxy)aniline, a similar compound, is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It has hazard statements H301 - H315 - H319 - H335, which indicate toxicity if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

4-(difluoromethoxy)-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-8(2)7-14-9-3-5-10(6-4-9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDMZTVFHUGLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethoxy)-N-(2-methylpropyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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